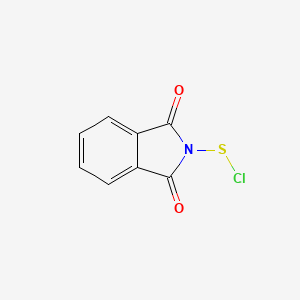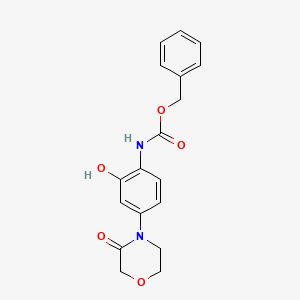![molecular formula C7H7ClN2O B12826517 2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde](/img/structure/B12826517.png)
2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde is a heterocyclic compound that features a fused imidazole and pyrrole ring system
Métodos De Preparación
The synthesis of 2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde typically involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides with phosphoryl chloride . This method provides a convenient route to the desired compound, which can then be further modified to introduce various substituents at the 3-position . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde undergoes several types of chemical reactions, including:
Nitration: This compound can be nitrated to form 3-nitro derivatives using a mixture of sulfuric and nitric acids.
Reduction: The chlorine atom in the 2-position can be removed by hydrogenation over Raney nickel.
Substitution: Various substituents can be introduced at the 3-position through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include sulfuric acid, nitric acid, and Raney nickel. Major products formed from these reactions include 3-nitro derivatives and dechlorinated compounds.
Aplicaciones Científicas De Investigación
2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block for the synthesis of various bioactive molecules, including potential necroptosis inhibitors.
Material Science: The fused ring system provides stability, making it of interest for electrochemical properties as electrolytes for fuel cells and batteries.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism by which 2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets involved in necroptosis pathways, potentially inhibiting cell death processes . The exact molecular targets and pathways can vary based on the specific bioactive molecule synthesized from this compound.
Comparación Con Compuestos Similares
Similar compounds to 2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde include other fused imidazole derivatives, such as:
What sets this compound apart is its specific chlorine substitution at the 2-position and the aldehyde group at the 3-position, which confer unique reactivity and potential for further functionalization.
Propiedades
Fórmula molecular |
C7H7ClN2O |
|---|---|
Peso molecular |
170.59 g/mol |
Nombre IUPAC |
2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde |
InChI |
InChI=1S/C7H7ClN2O/c8-7-5(4-11)10-3-1-2-6(10)9-7/h4H,1-3H2 |
Clave InChI |
KKGHVUGBXWJONU-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=NC(=C(N2C1)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![benzyl N-[(2R,3R)-1-hydrazinyl-3-hydroxy-1-oxobutan-2-yl]carbamate](/img/structure/B12826487.png)
![6-[4-[3,5-bis[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]phenyl]phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B12826489.png)
![(6S,7S)-7-[[(2S)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate](/img/structure/B12826493.png)
![(2R,3R)-N-(6-amino-6-oxohexyl)-2-[[(2R)-2-(hexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide](/img/structure/B12826510.png)

![9-(tert-Butyl) 3-methyl (1R,3s,5S)-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B12826527.png)
